4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, an ethoxypyrimidinyl moiety, and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethoxypyrimidinyl Group: The ethoxypyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine core.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and the piperazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced pyrimidine derivatives.
Substitution: Various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the ethoxypyrimidinyl group, making it less versatile in certain synthetic applications.
1-(6-Ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid: Does not have the Boc protecting group, which may limit its stability and reactivity in some contexts.
4-(tert-Butoxycarbonyl)-1-(4-pyrimidinyl)piperazine-2-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-(tert-Butoxycarbonyl)-1-(6-ethoxypyrimidin-4-yl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the ethoxypyrimidinyl moiety. This combination provides enhanced stability, reactivity, and versatility in synthetic and biological applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-5-24-13-8-12(17-10-18-13)20-7-6-19(9-11(20)14(21)22)15(23)25-16(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWGJWVABQOQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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